molecular formula C24H26N2OS B2505285 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile CAS No. 625371-48-4

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile

Cat. No.: B2505285
CAS No.: 625371-48-4
M. Wt: 390.55
InChI Key: PRBDTCBGGSQWDQ-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile is a complex organic compound that features a unique structure combining an adamantyl group, a methoxybenzyl sulfanyl group, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1-adamantylamine with 3-methoxybenzyl chloride to form an intermediate, which is then reacted with nicotinonitrile under specific conditions to yield the final product. The reactions are often carried out in the presence of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its adamantyl group imparts rigidity and stability, making it useful in the design of novel materials with specific mechanical or thermal properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides a hydrophobic interaction, while the methoxybenzyl sulfanyl group can form hydrogen bonds or other interactions with the target. This dual interaction enhances the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]benzimidazole
  • 1-Adamantyl-3-methoxybenzyl sulfide
  • 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]pyridine

Uniqueness

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile stands out due to its combination of an adamantyl group and a nicotinonitrile moiety, which is not commonly found in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(1-adamantyl)-2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-27-21-4-2-3-16(10-21)15-28-23-20(14-25)5-6-22(26-23)24-11-17-7-18(12-24)9-19(8-17)13-24/h2-6,10,17-19H,7-9,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBDTCBGGSQWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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